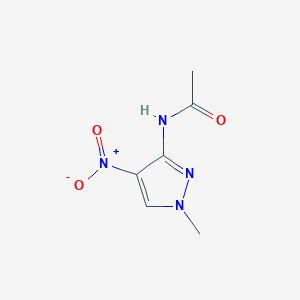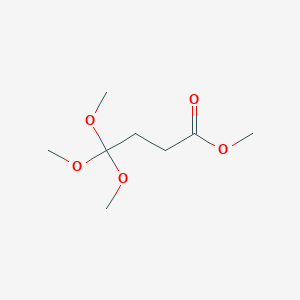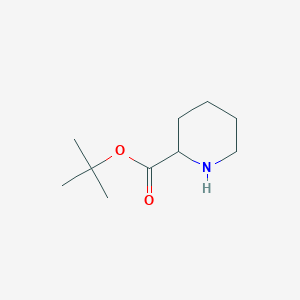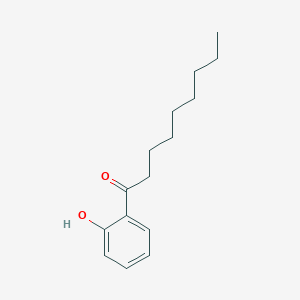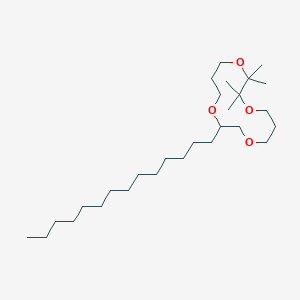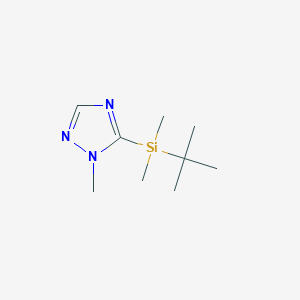
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized and investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of bacterial and viral enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemische Und Physiologische Effekte
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, bacterial cells, and viral particles. It has also been shown to inhibit the activity of enzymes involved in various biological processes. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is important for reproducibility and accuracy of results. Another advantage is its potential use in a wide range of scientific research fields. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to predict its efficacy in different applications.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in scientific research. One direction is the investigation of its potential use as a biochemical probe to study protein-protein interactions. Another direction is the synthesis of new materials with unique properties using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole as a building block. Additionally, further research is needed to understand its mechanism of action and potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole involves the reaction of tert-butyldimethylsilyl azide with 1-methyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, it has been investigated for its potential use as a biochemical probe to study protein-protein interactions. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
142208-88-6 |
|---|---|
Produktname |
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole |
Molekularformel |
C9H19N3Si |
Molekulargewicht |
197.35 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methyl-1,2,4-triazol-3-yl)silane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)13(5,6)8-10-7-11-12(8)4/h7H,1-6H3 |
InChI-Schlüssel |
XUXKQIRQIWVNOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
Synonyme |
1H-1,2,4-Triazole,5-[(1,1-dimethylethyl)dimethylsilyl]-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



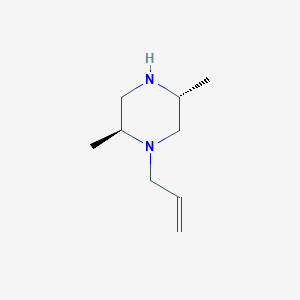
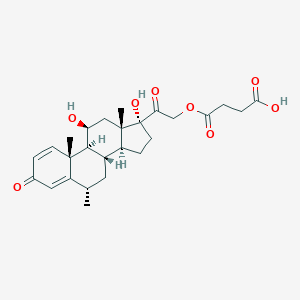
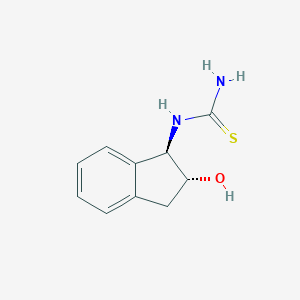
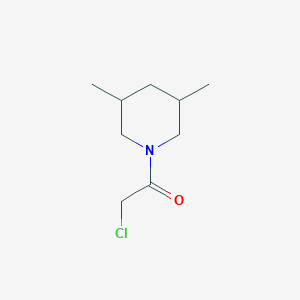
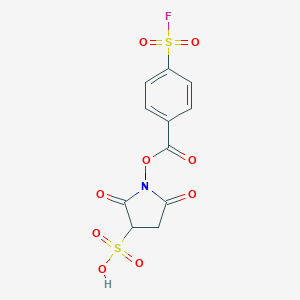
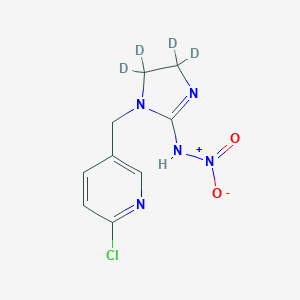
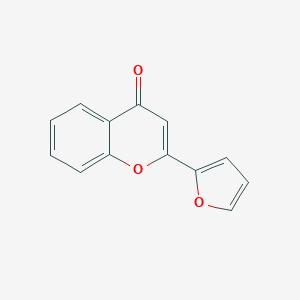
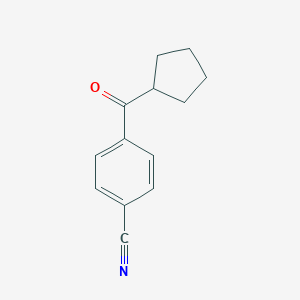
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
